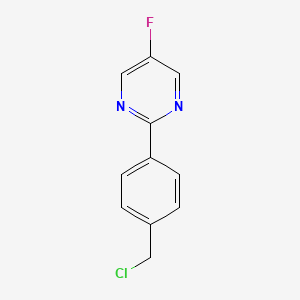

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUHYGHPKNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254777 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139432-30-6 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a pivotal intermediate in contemporary drug discovery. Departing from a rigid template, this document is structured to offer a narrative that combines procedural accuracy with mechanistic insight, reflecting the decision-making process of a senior application scientist. The protocols herein are designed as self-validating systems, supported by authoritative references to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to not only replicate the synthesis but also to understand the fundamental principles that ensure its success.

Strategic Importance in Medicinal Chemistry

The 2-phenyl-5-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, integral to numerous therapeutic agents due to its favorable metabolic stability and versatile biological activity.[1] The strategic incorporation of a chloromethyl group at the para-position of the phenyl ring transforms this scaffold into a highly valuable building block. This benzylic chloride serves as a reactive electrophilic handle, enabling facile covalent modification through nucleophilic substitution reactions. This allows for the systematic elaboration of lead compounds, the introduction of pharmacophores, and the construction of complex molecular architectures essential for targeting a wide array of biological targets. The reliable synthesis and rigorous characterization of this intermediate are therefore foundational steps in many drug development programs.

Synthetic Strategy: A Two-Step Convergent Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence that prioritizes commercially available starting materials, operational simplicity, and high yield. The core strategy involves the initial formation of the C-C bond between the phenyl and pyrimidine rings via a Suzuki-Miyaura cross-coupling reaction, followed by the functional group conversion of a hydroxymethyl group to the target chloromethyl group.

Figure 1: High-level overview of the two-step synthetic workflow.

Detailed Experimental Protocols

Part I: Synthesis of 2-(4-(Hydroxymethyl)phenyl)-5-fluoropyrimidine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for this C(sp²)-C(sp²) bond formation due to its exceptional functional group tolerance, mild conditions, and the commercial availability of the required building blocks.[2][3]

-

Expertise & Causality:

-

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is employed to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The phosphine ligands stabilize the palladium center and are crucial for its catalytic activity.

-

Base: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex.[4]

-

Solvent: A two-phase solvent system, typically 1,4-dioxane and water, is used to dissolve both the organic substrates and the inorganic base, ensuring all components can interact effectively. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Step-by-Step Protocol:

-

Combine 2-chloro-5-fluoropyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Seal the flask with a septum and thoroughly purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-5-fluoropyrimidine is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 2-(4-(hydroxymethyl)phenyl)-5-fluoropyrimidine as a white solid.

-

Part II: Chlorination to Yield this compound

The conversion of the benzylic alcohol to the corresponding chloride is achieved using thionyl chloride (SOCl₂). This reagent is highly effective, and its byproducts (SO₂ and HCl) are gaseous, simplifying the workup procedure.

-

Expertise & Causality:

-

Reagent Choice: Thionyl chloride is a classic and reliable choice for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, followed by an intramolecular Sₙi-type attack by the chloride ion.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the alcohol and thionyl chloride. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion while minimizing potential side reactions.

-

Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively dissolves the starting material.

-

-

Step-by-Step Protocol:

-

Dissolve 2-(4-(hydroxymethyl)phenyl)-5-fluoropyrimidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add thionyl chloride (1.5 eq) dropwise via syringe over 5 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for an additional 2-3 hours. Monitor for completion by TLC (the product is significantly less polar than the starting alcohol).

-

Once complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white or off-white solid. This product is often of sufficient purity for subsequent reactions but can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

-

Rigorous Characterization and Quality Control

Confirmation of the structure and assessment of purity are non-negotiable. A multi-pronged analytical approach is mandatory.

Figure 2: Logical workflow for product purification and characterization.

Data Presentation: Spectroscopic and Chromatographic Profiles

| Analytical Technique | Purpose | Expected Result / Key Features |

| ¹H NMR | Structural Confirmation | ~8.9 ppm (d, 2H): Doublet for the two equivalent protons on the pyrimidine ring.~8.4 ppm (d, 2H): Doublet for the two phenyl protons ortho to the pyrimidine ring.~7.5 ppm (d, 2H): Doublet for the two phenyl protons ortho to the chloromethyl group.~4.7 ppm (s, 2H): Sharp singlet for the benzylic protons of the -CH₂Cl group.[5] |

| ¹⁹F NMR | Fluorine Incorporation | A single resonance with coupling to the adjacent pyrimidine protons.[6][7] |

| Mass Spectrometry (MS) | Molecular Weight Verification | M⁺ & [M+2]⁺ Peaks: A characteristic isotopic pattern with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[8]High-Resolution MS (HRMS): Provides an exact mass measurement to confirm the elemental formula (e.g., C₁₁H₈ClFN₂). |

| HPLC | Purity Assessment | A single major peak (ideally >95% purity by area) under specified column and mobile phase conditions. |

Mandatory Safety Protocols

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases. Strictly handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Have a sodium bicarbonate solution ready for quenching.

-

Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen. Minimize exposure by handling it within a fume hood.

-

Reagent Handling: Always consult the Safety Data Sheet (SDS) for every chemical used in the synthesis before beginning any experimental work.

References

-

Title: 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 Source: PubChem URL: [Link]

-

Title: 5-Fluoropyrimidine | C4H3FN2 | CID 69605 Source: PubChem URL: [Link]

-

Title: Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4-(trifluoromethyl) phenyl)-4-(substitutedphenyl) Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

- Title: Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - CN102070536A Source: Google Patents URL

-

Title: Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity Source: PubMed URL: [Link]

- Title: Process for preparing voriconazole - AU2008284593A1 Source: Google Patents URL

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Pharmaceuticals (Basel) URL: [Link]

-

Title: Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step Source: Chemistry – A European Journal URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

-

Title: Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine Source: ResearchGate URL: [Link]

-

Title: Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products Source: PubMed URL: [Link]

-

Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: PubMed Central URL: [Link]

Sources

- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]

- 5. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine"

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a molecule of significant interest in medicinal chemistry. As a bifunctional molecule, it incorporates the pharmacologically relevant 5-fluoropyrimidine scaffold, known for its role in anticancer agents, and a reactive benzylic chloride moiety, a versatile handle for further chemical modifications.[1][2][3][4][5][6] The combination of these two functionalities makes this compound a valuable building block for the synthesis of novel drug candidates.

This document is structured to provide not only predicted data but also detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics. This approach is necessitated by the current lack of extensive publicly available experimental data for this specific molecule. The methodologies described herein are based on established analytical principles and data from analogous compounds, providing a robust framework for its empirical characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are derived from the known properties of its constituent moieties and closely related analogs.

| Property | Predicted Value | Basis for Prediction and Comments |

| Molecular Formula | C₁₁H₈ClFN₂ | Derived from the chemical structure. |

| Molecular Weight | 222.65 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on the appearance of similar aromatic and heterocyclic compounds. |

| Melting Point | 100-120 °C | This is an educated estimate. The melting point will be influenced by the crystal lattice energy. For comparison, 2,4-dichloro-5-fluoropyrimidine has a melting point of 37-41 °C.[7] The larger, more rigid structure of the target molecule would suggest a higher melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polarity. However, benzylic chlorides can be thermally labile and may decompose at higher temperatures.[8] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | The molecule is largely nonpolar, suggesting solubility in organic solvents. The pyrimidine ring may impart some polarity. Hydrolysis of the benzylic chloride in protic solvents is a possibility.[8] |

| pKa | Basic pKa ~ 1-2 | The pyrimidine ring is weakly basic due to the presence of nitrogen atoms. The electron-withdrawing fluorine atom will reduce this basicity. |

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for its use in research and development. The following section provides detailed protocols for its spectroscopic and chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

-CH₂Cl (singlet): ~4.6 ppm. This benzylic proton signal is expected to be a sharp singlet.

-

Aromatic protons (phenyl ring, two doublets): ~7.4-7.6 ppm. The para-substitution will result in two doublets, each integrating to 2H.

-

Pyrimidine protons (two singlets or doublets): ~8.5-9.0 ppm. The exact shifts and coupling will depend on the coupling constant between the fluorine and the proton at position 6.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR, but ensure a higher concentration if possible (20-50 mg).

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

-CH₂Cl: ~45 ppm.

-

Aromatic and pyrimidine carbons: ~120-170 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source.

-

Expected Results:

-

Molecular Ion Peak [M+H]⁺: m/z 223.0. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of about one-third of the M peak.

-

Major Fragment: Loss of the chloromethyl group is a likely fragmentation pathway, leading to a fragment at m/z 173.1.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.[9]

Protocol for Purity Determination:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).

-

Gradient: Start with 30% acetonitrile and increase to 95% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL of the sample. Purity is determined by the relative area of the main peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Acquire the spectrum.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

C-H (aromatic): ~3000-3100

-

C=C and C=N (aromatic and pyrimidine): ~1400-1600

-

C-F: ~1000-1200

-

C-Cl: ~600-800

-

Reactivity and Stability

The reactivity of this compound is dominated by the benzylic chloride group, which is a good leaving group and susceptible to nucleophilic substitution reactions.[8][10][11][12] This makes it a versatile intermediate for introducing the 5-fluoropyrimidine-phenyl moiety into other molecules.

The fluoropyrimidine ring is generally stable but can undergo nucleophilic aromatic substitution under harsh conditions. The compound should be stored in a cool, dry place, away from moisture and strong nucleophiles to prevent degradation.[8]

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve a Suzuki coupling reaction between a suitable boronic acid and a pyrimidine derivative, followed by chlorination of the methyl group.

Sources

- 1. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated extraction of fluoropyrimidine treatment and treatment-related toxicities from clinical notes using natural language processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiview deep-learning-enabled histopathology for prognostic and therapeutic stratification in stage II colorectal cancer: A retrospective multicenter study | PLOS Medicine [journals.plos.org]

- 5. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoropyrimidine-based chemotherapies — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. 2,4-Dichloro-5-fluoropyrimidine CAS#: 2927-71-1 [m.chemicalbook.com]

- 8. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-(chloromethyl)phenyl)-5-fluoropyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this guide outlines a robust synthetic pathway for its preparation via a Suzuki-Miyaura cross-coupling reaction. Detailed information on the starting materials, a step-by-step experimental protocol, and methods for purification and characterization are provided. Furthermore, the guide delves into the rationale behind the synthetic strategy and discusses the potential applications of this molecule, drawing upon the established biological significance of the 2-aryl-5-fluoropyrimidine scaffold as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the 2-Aryl-5-Fluoropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the molecule. This substitution can enhance metabolic stability, improve binding affinity to biological targets, and alter the electronic nature of the ring system.

When coupled with an aryl substituent at the 2-position, the resulting 2-aryl-5-fluoropyrimidine scaffold becomes a privileged structure in medicinal chemistry. This framework is a key component in numerous small molecule inhibitors of protein kinases, which are critical targets in oncology and inflammation. The aryl group at the 2-position can be tailored to interact with specific residues in the ATP-binding pocket of kinases, while the 5-fluoropyrimidine core often forms crucial hydrogen bonding interactions. The inherent value of this scaffold underscores the importance of developing efficient synthetic routes to novel derivatives like this compound.

Physicochemical Properties and Structure

While experimental data for the target compound is not widely available, its key physicochemical properties can be predicted based on its constituent parts.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | Not assigned or not publicly available | Inferred from extensive database searches |

| Molecular Formula | C₁₁H₈ClFN₂ | Calculated from the chemical structure |

| Molecular Weight | 222.65 g/mol | Calculated from the chemical formula |

| Appearance | Expected to be a white to off-white solid | Based on similar 2-arylpyrimidine compounds |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water | Inferred from the non-polar nature of the molecule |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most logical and efficient synthetic approach to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds and is known for its high functional group tolerance and generally good yields.

The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis for this compound.

Starting Materials

The key precursors for this synthesis are commercially available:

-

2-Chloro-5-fluoropyrimidine:

-

CAS Number: 62802-42-0

-

Molecular Formula: C₄H₂ClFN₂

-

Molecular Weight: 132.52 g/mol

-

Appearance: Colorless to light yellow liquid.

-

Key Properties: It is a versatile building block in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions.

-

-

(4-(Chloromethyl)phenyl)boronic acid:

-

CAS Number: 164413-77-8

-

Molecular Formula: C₇H₈BClO₂

-

Molecular Weight: 170.40 g/mol

-

Appearance: White to off-white solid.

-

Key Properties: A bifunctional reagent containing both a boronic acid for Suzuki coupling and a reactive chloromethyl group for subsequent functionalization.

-

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki coupling of chloro-heterocycles with arylboronic acids.

Reaction Scheme:

A Technical Guide to the Biological Activity of Novel Fluoropyrimidine Derivatives

Executive Summary

Fluoropyrimidines, since the advent of 5-fluorouracil (5-FU), have been a cornerstone of chemotherapy for various solid tumors.[1][2][3][4] However, challenges such as drug resistance and systemic toxicity have necessitated the development of novel derivatives. This guide provides an in-depth exploration of the biological activities of these next-generation compounds, offering a framework for their evaluation from initial in vitro screening to preclinical in vivo validation. We delve into the core mechanisms of action, present detailed protocols for key experimental assays, and discuss the interpretation of data for researchers, scientists, and drug development professionals. The aim is to equip the reader with the foundational knowledge and practical methodologies required to accelerate the discovery of more effective and selective fluoropyrimidine-based therapeutics.

The Evolving Landscape of Fluoropyrimidines

1.1 Historical Context and Clinical Significance

The clinical journey of fluoropyrimidines began with 5-fluorouracil (5-FU), a synthetic pyrimidine analog developed over 50 years ago.[5] Its primary application has been in the treatment of solid tumors, particularly colorectal, breast, and gastrointestinal cancers.[3][6] The efficacy of 5-FU stems from its ability to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[7][8] Over the years, prodrugs like capecitabine and tegafur were developed to improve oral bioavailability and tumor-selective activation, marking the first wave of innovation in this drug class.[6][9]

1.2 Rationale for Novel Derivatives

Despite their success, traditional fluoropyrimidines face significant limitations. The development of drug resistance, often linked to altered expression of key metabolic enzymes, can render treatments ineffective.[7][10] Furthermore, their non-specific cytotoxicity leads to severe side effects in patients. This has fueled a robust research effort into designing novel derivatives that can:

-

Overcome Resistance: By circumventing established resistance mechanisms or targeting them directly.

-

Enhance Selectivity: By exploiting unique features of the tumor microenvironment for activation, thereby sparing normal tissues.[11]

-

Broaden Therapeutic Applications: Exploring activities beyond anticancer, including antiviral and antifungal properties.[12][13][14][15]

The synthesis of new derivatives often involves modifying the pyrimidine core to alter target affinity, metabolic stability, or cellular uptake.[12][13][16]

Core Mechanisms of Action

The antitumor effects of fluoropyrimidines are primarily mediated through three interconnected pathways following their intracellular conversion to active metabolites.[7][17]

2.1 Primary Target: Inhibition of Thymidylate Synthase (TS)

The most critical mechanism is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][7][17][18]

-

Inside the cell, the fluoropyrimidine is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1][11]

-

FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[5][17]

-

This complex blocks the enzyme's normal function, leading to a depletion of the dTMP pool. The resulting imbalance in deoxynucleotides disrupts DNA synthesis and repair, triggering a "thymineless death" in cancer cells.[3]

2.2 Secondary Mechanisms: Incorporation into DNA and RNA

Beyond TS inhibition, fluoropyrimidine metabolites can be incorporated directly into nucleic acids:

-

RNA Damage: Fluorouridine triphosphate (FUTP) is incorporated into RNA, interfering with RNA processing and function.[7][17] Bolus administration of 5-FU tends to favor this mechanism of RNA damage.[7][17]

-

DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA, leading to DNA fragmentation and instability.[7][17] This pathway is more prominent with continuous infusion treatments.[7][17]

The interplay of these mechanisms contributes to the overall cytotoxicity of fluoropyrimidine derivatives.

Evaluating Biological Activity: A Methodological Guide

A structured, multi-step approach is essential for characterizing the biological activity of novel fluoropyrimidine derivatives. This process typically begins with broad in vitro screening and progresses to more complex and targeted in vivo models.[19]

3.1 In Vitro Evaluation Workflow

The initial assessment of a compound's potential is performed using cell-based assays.[20] The goal is to determine cytotoxicity, understand the mode of cell death, and confirm the mechanism of action.

The first step is to assess a compound's ability to inhibit cell growth or kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[21][22] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[21] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][23]

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of the novel fluoropyrimidine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (in triplicate).

-

Include vehicle-only controls (e.g., DMSO) and untreated controls.[25]

-

Incubate for a specified period (e.g., 48 or 72 hours).[24]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[21][23][25]

-

Subtract the background absorbance from a media-only control.[23]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

To determine if cytotoxicity is due to programmed cell death (apoptosis), the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a standard method.[26] It identifies DNA fragmentation, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-OH ends of DNA strands.[26][27][28]

Protocol: TUNEL Assay for Adherent Cells

-

Sample Preparation:

-

Permeabilization:

-

Controls:

-

TdT Labeling Reaction:

-

Prepare the TdT reaction mix containing the TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently-tagged dUTP) according to the kit manufacturer's instructions.

-

Add the reaction mix to the samples and incubate for 60 minutes at 37°C in a humidified chamber.[27]

-

-

Detection and Visualization:

-

Stop the reaction by washing with a stop/wash buffer.[27]

-

If using an indirect method (e.g., BrdUTP), incubate with a fluorescently-labeled anti-BrdU antibody.

-

Counterstain the nuclei with a DNA stain like DAPI.[27]

-

Mount the coverslips onto microscope slides with an antifade mounting medium.[27]

-

Visualize the results using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

For compounds believed to target TS, it is crucial to confirm this interaction directly. Enzyme inhibition assays measure the effect of a compound on the catalytic activity of the purified target enzyme.[30][31] These studies are vital for understanding the mechanism of inhibition (e.g., competitive, non-competitive) and for structure-activity relationship (SAR) studies.[32]

Principles of TS Inhibition Assay

-

Assay Setup: The assay typically monitors the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This can be tracked using various methods, often involving spectrophotometry.

-

Kinetic Analysis:

-

Determining IC50: Concentration-response experiments are performed at a constant substrate concentration to determine the IC50 of the inhibitor against the enzyme.[30]

This direct biochemical evidence validates that the compound's cytotoxic effect is mediated through the intended target.

3.2 In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and safety in a more complex biological system.[19][33] Animal models are indispensable for this phase of drug development.[33][34]

The primary goal of in vivo studies is to determine if a compound can inhibit tumor growth in a living animal at a well-tolerated dose. Mouse models are the most common choice.[33]

-

Cell-Derived Xenograft (CDX) Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[35] These models are well-established and cost-effective for initial efficacy screening.

-

Patient-Derived Xenograft (PDX) Models: Fresh tumor tissue from a patient is directly implanted into an immunodeficient mouse.[36] PDX models better retain the genetic and histological characteristics of the original human tumor, offering higher predictive value for clinical outcomes.[36]

The effectiveness of the novel fluoropyrimidine derivative is assessed by monitoring several key parameters:

-

Tumor Volume: Tumors are measured regularly (e.g., twice weekly) with calipers, and the volume is calculated. A significant reduction in tumor growth rate compared to the vehicle-treated control group indicates efficacy.

-

Body Weight: Animal body weight is monitored as a general indicator of systemic toxicity. Significant weight loss may indicate that the treatment is not well-tolerated.

-

Survival: In some studies, animals are monitored until a pre-defined endpoint (e.g., tumor size limit) is reached. A Kaplan-Meier survival curve is then generated to compare the survival benefit of the treatment group versus the control group.

Data Interpretation and Presentation

4.1 Summarizing In Vitro Data

IC50 values from cytotoxicity assays should be compiled into a table for easy comparison across different cell lines and against standard-of-care drugs.

| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Novel Derivative X | 2.14 | 2.78 | 4.01 |

| Novel Derivative Y | 0.98 | 1.15 | 2.34 |

| 5-Fluorouracil | 5.50 | 4.80 | 7.20 |

| Doxorubicin | 0.05 | 0.08 | 0.12 |

Table 1: Example of IC50 data summary for novel compounds versus controls.

4.2 Summarizing In Vivo Data

In vivo efficacy is typically presented graphically. A tumor growth inhibition curve plots the average tumor volume over time for each treatment group. This visual representation clearly demonstrates the compound's effect on tumor progression. Survival data is best presented using Kaplan-Meier curves.

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1250 | - |

| Novel Derivative Y (10 mg/kg) | 480 | 61.6% |

| 5-Fluorouracil (20 mg/kg) | 610 | 51.2% |

Table 2: Example of in vivo tumor growth inhibition data summary.

Emerging Applications and Future Directions

The versatility of the pyrimidine scaffold extends beyond oncology.[10]

-

Antiviral and Antifungal Activity: Novel pyrimidine derivatives are being investigated for activity against a range of pathogens, including human coronavirus and influenza virus.[15][37] Some have also shown promising antifungal properties.[12][13]

-

Novel Delivery Systems: To improve the therapeutic index of fluoropyrimidines, advanced delivery strategies are being developed. Nanoparticle-based systems, such as albumin-bound nanoparticles and liposomes, can enhance tumor targeting and reduce systemic exposure.[9]

Conclusion

The development of novel fluoropyrimidine derivatives represents a critical frontier in medicinal chemistry. By moving beyond the limitations of traditional agents, researchers aim to create therapies with improved efficacy, better safety profiles, and broader applications. A systematic evaluation of biological activity, grounded in robust in vitro and in vivo methodologies as outlined in this guide, is paramount to identifying the most promising candidates for clinical development. The continued exploration of this privileged chemical scaffold holds immense promise for treating cancer and other challenging diseases.

References

- Vertex AI Search. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.

- ClinPGx. Fluoropyrimidine Pathway, Pharmacodynamics.

- Abcam. MTT assay protocol.

- National Center for Biotechnology Information. PharmGKB summary: fluoropyrimidine pathways - PMC - NIH.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Vertex AI Search. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol.

- PubMed. [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Application].

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.

- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.

- ResearchGate. (2025, August 9). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy | Request PDF.

- ScienceDirect. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.

- Taylor & Francis Online. Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations.

- CancerNetwork. (2000, October 1). UFT: Mechanism of Drug Action.

- Oncodesign Services. Cancer Animal Models | Oncology | CRO services.

- Dove Press. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.

- Vertex AI Search. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.

- National Center for Biotechnology Information. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH.

- ResearchGate. Thymidylate synthase inhibition and mechanism of action of....

- Thermo Fisher Scientific. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NG.

- protocols.io. (2023, February 27). MTT (Assay protocol).

- Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.

- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.

- ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- PubMed. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors.

- Semantic Scholar. Bioassays for anticancer activities.

- ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.

- In Vivo. New Anticancer Agents: In Vitro and In Vivo Evaluation.

- R&D Systems. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.

- G-Biosciences. (2019, March 5). Detection of Apoptosis by TUNEL Assay.

- Wikipedia. Chemotherapy.

- National Center for Biotechnology Information. (2022, October 31). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC.

- Portland Press. (2021, May 10). Steady-state enzyme kinetics | The Biochemist.

- MDPI. (2022, December 29). In Vitro Anticancer Properties of Novel Bis-Triazoles.

- Stanford Libraries. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?.

- MDPI. (2024, May 29). Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs.

- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.

- National Center for Biotechnology Information. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2'-deoxyuridine - PMC - NIH.

- PubMed Central. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?.

- MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

- Taylor & Francis. Fluoropyrimidine – Knowledge and References.

- PubMed. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives.

- Innoscience Research. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Wikipedia. Fluoropyrimidine.

- Royal Society of Chemistry. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fluoropyrimidine - Wikipedia [en.wikipedia.org]

- 5. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotherapy - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. ijsat.org [ijsat.org]

- 11. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. ClinPGx [clinpgx.org]

- 18. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iv.iiarjournals.org [iv.iiarjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. clyte.tech [clyte.tech]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. static.igem.wiki [static.igem.wiki]

- 26. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 27. clyte.tech [clyte.tech]

- 28. info.gbiosciences.com [info.gbiosciences.com]

- 29. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. portlandpress.com [portlandpress.com]

- 32. fiveable.me [fiveable.me]

- 33. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 35. tandfonline.com [tandfonline.com]

- 36. mdpi.com [mdpi.com]

- 37. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine Interactions

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine, a compound designed with the hallmarks of a targeted covalent inhibitor (TCI). The presence of a reactive chloromethyl "warhead" and a 5-fluoropyrimidine scaffold, known for targeting nucleotide synthesis pathways, necessitates a specialized computational approach beyond standard non-covalent modeling.[1][2] We will detail a self-validating workflow that progresses from target hypothesis to dynamic interaction analysis, emphasizing the causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to model and understand the behavior of covalent modifiers. The protocols described herein leverage established computational techniques to elucidate binding modes, assess complex stability, and probe the energetics of covalent modification, providing a robust blueprint for accelerating covalent drug discovery programs.[3][4][5]

Foundational Analysis: Compound & Target Hypothesis

Deconstruction of the Moiety: A Covalent Inhibitor Profile

The molecule this compound presents two key features that dictate the modeling strategy:

-

The Electrophilic Warhead: The (chloromethyl)phenyl group is a benzylic chloride, a reactive electrophile poised for nucleophilic attack. This functional group strongly implies a mechanism of covalent inhibition, where the compound forms a permanent chemical bond with its biological target.[1][2]

-

The Recognition Scaffold: The 5-fluoropyrimidine core is a well-established pharmacophore. It is an analogue of uracil and is a cornerstone of antimetabolite drugs that interfere with nucleotide biosynthesis.[6][7]

This combination suggests the compound acts as a Targeted Covalent Inhibitor (TCI), where the fluoropyrimidine scaffold first guides the molecule to the active site of a specific target protein (non-covalent binding), after which the chloromethyl warhead reacts with a nearby nucleophilic amino acid to form an irreversible bond.[8][9]

Primary Target Hypothesis: Thymidylate Synthase (TYMS)

Given the 5-fluoropyrimidine scaffold, the most probable biological target is Thymidylate Synthase (TYMS) . TYMS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7] The mechanism of action for the widely used anticancer drug 5-Fluorouracil (5-FU) involves the inhibition of TYMS by its metabolite, FdUMP, which forms a stable ternary complex with the enzyme and a folate cofactor.[6][10]

Our hypothesis is that this compound will similarly bind to the TYMS active site. The critical distinction is that its chloromethyl group will form a covalent bond with a nucleophilic residue, most likely the catalytic cysteine (e.g., Cys195 in human TYMS), leading to irreversible inhibition.

The In Silico Workflow: From Static Docking to Dynamic Simulation

A robust computational investigation of a TCI requires a multi-stage approach. A static docking pose is insufficient; it must be validated for dynamic stability and the energetics of the covalent interaction must be considered.

Experimental Protocol: Covalent Docking

Covalent docking is fundamentally different from non-covalent docking as it must model the formation of a chemical bond.[11] This requires explicitly defining the reactive atoms and the reaction type.

Causality Behind the Protocol

The goal is not merely to find a low-energy pose, but to identify a pose where the ligand is optimally oriented for the subsequent chemical reaction. The docking algorithm must therefore score poses based on both the initial non-covalent interactions and the geometric feasibility of forming the covalent bond.

Step-by-Step Covalent Docking Protocol

This protocol assumes the use of a platform with dedicated covalent docking capabilities, such as the Schrödinger Suite (Glide), AutoDock, or GOLD.[11][12][13]

-

Receptor Preparation:

-

Acquisition: Download the crystal structure of human Thymidylate Synthase (TYMS) from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a bound ligand to clearly define the active site.

-

Cleanup: Remove all crystallographic water molecules, ions, and co-factors not essential for the binding interaction. For TYMS, the folate cofactor may be retained.[14]

-

Processing: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard) to:

-

-

Ligand Preparation:

-

Structure Generation: Build the 2D structure of this compound and convert it to a 3D conformation.

-

State Generation: Generate possible ionization states and tautomers at the target pH. For this specific molecule, this step is less critical but is a standard best practice.

-

Energy Minimization: Perform a conformational search and minimize the ligand's energy using a suitable force field (e.g., OPLS).

-

-

Covalent Docking Setup:

-

Define Receptor Grid: Generate the docking grid box by centering it on the known binding site of TYMS.[12][13]

-

Specify Covalent Reaction: This is the critical step.

-

Receptor Nucleophile: Select the reactive residue on the protein. For TYMS, this would be the sulfur atom (SG) of the catalytic Cysteine (e.g., CYS195).

-

Ligand Electrophile: Select the reactive atom on the ligand, which is the carbon of the chloromethyl (-CH2Cl) group.

-

Reaction Type: Define the reaction as a Nucleophilic Substitution .[12] The software will use this information to model the formation of a carbon-sulfur bond.

-

-

-

Execution and Analysis:

-

Run Docking: Execute the covalent docking job. The algorithm will sample ligand poses and attempt to form the covalent bond.

-

Pose Evaluation: Analyze the top-scoring poses. A successful pose should exhibit:

-

A geometrically correct covalent bond between the ligand and the cysteine residue.

-

Favorable non-covalent interactions (e.g., hydrogen bonds, pi-stacking) between the 5-fluoropyrimidine scaffold and active site residues, which stabilize the initial complex and provide specificity.

-

A low (favorable) docking score.

-

-

Experimental Protocol: Molecular Dynamics (MD) Simulation

A docking pose is a static hypothesis. MD simulations are essential to assess the stability and dynamics of the covalently-bound protein-ligand complex in a simulated physiological environment.[16][17][18]

Causality Behind the Protocol

The primary purpose of MD is to challenge the docked pose. If the key non-covalent interactions identified in docking are unstable and break apart quickly during the simulation, the initial pose is likely incorrect. Conversely, a stable trajectory validates the binding hypothesis and provides insights into the flexibility of the complex.[19]

Step-by-Step MD Simulation Protocol

This protocol outlines a standard workflow using common MD packages like GROMACS, AMBER, or NAMD.[20][21]

-

System Preparation:

-

Input Structure: Start with the best-ranked pose from the covalent docking run.

-

Force Field Parameterization: This is a critical step for a covalent complex. The standard protein force field (e.g., AMBER, CHARMM) will not have parameters for the newly formed ligand-cysteine adduct.[20]

-

Use tools like AmberTools (Antechamber) or CGenFF to generate topology and parameter files for the modified residue.[22] This involves calculating partial charges (e.g., using a quantum mechanical method) and assigning atom types, bond, angle, and dihedral parameters.

-

-

System Building:

-

Place the parameterized complex in the center of a periodic box (e.g., cubic or dodecahedron).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent minimization to remove any steric clashes between the protein, ligand, and solvent.

-

Equilibration (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

Equilibration (NPT Ensemble): Continue the simulation at constant temperature and pressure, allowing the box volume to fluctuate to achieve the correct density. Gradually release the position restraints.

-

Production Run: Run the simulation for a significant duration (e.g., 100-500 ns) without any restraints to collect data for analysis.[23]

-

-

Trajectory Analysis:

-

Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) for the protein backbone and the ligand heavy atoms relative to the starting structure. A stable RMSD that plateaus indicates the system has reached equilibrium.

-

Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify regions of the protein that become more or less flexible upon covalent binding.[20]

-

Interaction Analysis: Monitor the persistence of key non-covalent interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation.

-

Data Presentation

Summarize key metrics from the MD simulation in a table for clarity.

| Metric | Description | Typical Result for a Stable Complex |

| Protein RMSD | Measures the deviation of the protein backbone from the initial minimized pose. | Plateaus after an initial rise, typically within 2-3 Å. |

| Ligand RMSD | Measures the deviation of the ligand heavy atoms relative to the protein active site. | Remains low and stable, indicating a consistent binding mode. |

| Key H-Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 70% for strong, persistent interactions. |

| RMSF Hotspots | Residues showing high fluctuation, indicating flexibility. | Can reveal allosteric effects or induced-fit movements. |

Advanced Analysis: Binding Affinity & Reaction Energetics

Calculating the binding affinity of a covalent inhibitor is a significant challenge because it involves both a non-covalent binding event and a covalent reaction step.[3][4][24]

-

Relative Binding Free Energy (RBFE): For comparing the potency of a series of analogues, RBFE methods like Free Energy Perturbation (FEP) are powerful.[25] These calculations compute the free energy difference of "morphing" one compound into another in the covalently bound state. This allows for the ranking of compounds without needing to model the reaction itself for each one.[25]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the chemical reaction of bond formation, QM/MM methods are the gold standard.[1][2]

-

Methodology: The reactive region (the ligand's chloromethyl group and the cysteine's thiol) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with a classical force field.[8][9]

-

Application: QM/MM can be used to calculate the energy barrier (activation energy) for the covalent reaction. A lower energy barrier suggests a faster reaction rate. This provides invaluable insight into the chemical reactivity of the warhead within the specific environment of the enzyme's active site.

-

Conclusion

The in silico modeling of this compound requires a specialized, multi-faceted approach tailored to its nature as a targeted covalent inhibitor. The workflow presented here—progressing from target identification and covalent docking to extensive molecular dynamics simulation and advanced energetic analyses—provides a scientifically rigorous and self-validating pathway. By carefully preparing the system, explicitly defining the covalent reaction, and assessing the dynamic stability of the resulting complex, researchers can generate high-confidence models of interaction. These models are not only crucial for understanding the mechanism of action but also serve as a powerful predictive tool to guide the design and optimization of next-generation covalent therapies.

References

-

Z. K. Goldsmith and L. P. G. Moren, "Modeling covalent-modifier drugs," Elsevier B.V., 2017. Available: [Link]

-

Schrödinger, "Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro)," YouTube, 2025. Available: [Link]

-

Z. K. Goldsmith and L. P. G. Moren, "Modeling covalent-modifier drugs," PubMed, 2017. Available: [Link]

-

A. A. Ojha et al., "Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery," ACS Publications, 2023. Available: [Link]

-

M. A. C. S. Santos et al., "Molecular dynamics simulations: Insights into protein and protein ligand interactions," Adv Pharmacol., 2025. Available: [Link]

-

S. Shukla and T. Tripathi, "Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes," ResearchGate, 2022. Available: [Link]

-

Z. K. Goldsmith and L. P. G. Moren, "(PDF) Modeling covalent-modifier drugs," ResearchGate, 2017. Available: [Link]

-

G. A. Ross et al., "Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations," ResearchGate, 2020. Available: [Link]

-

A. A. Ojha et al., "Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery," The Journal of Physical Chemistry B, 2023. Available: [Link]

-

A. A. Adeniyi, R. Muthusamy, and M. E. S. Soliman, "New drug design with covalent modifiers," PubMed, 2016. Available: [Link]

-

G. A. Ross et al., "Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations," ACS Publications, 2020. Available: [Link]

-

A. A. Ojha et al., "Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery.," Semantic Scholar, 2023. Available: [Link]

-

G. A. Ross et al., "Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations," ACS Publications, 2020. Available: [Link]

-

G. A. Ross et al., "Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations," PubMed, 2020. Available: [Link]

-

A. S. de A. E. Gomes et al., "Predicting the Relative Binding Affinity for Reversible Covalent Inhibitors by Free Energy Perturbation Calculations," ACS Publications, 2021. Available: [Link]

-

Schrödinger, "How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial," YouTube, 2025. Available: [Link]

-

A. A. Ojha et al., "Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery," PubMed, 2023. Available: [Link]

-

A. R. Rossi, "GROMACS: MD Simulation of a Protein-Ligand Complex," Angelo Raymond Rossi, N/A. Available: [Link]

-

S. K. S, "Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction," ResearchGate, 2023. Available: [Link]

-

M. K. Prakash, "Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development," ResearchGate, 2016. Available: [Link]

-

S. Singh et al., "Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls," ResearchGate, 2015. Available: [Link]

-

X. Sun et al., "Molecular dynamics-driven drug discovery," RSC Publishing, 2025. Available: [Link]

-

R. J. Richardson, "Molecular docking proteins preparation," ResearchGate, 2019. Available: [Link]

-

Unknown, "Session 4: Introduction to in silico docking," Unknown Source, N/A. Available: [Link]

-

Schrödinger, "Learn Maestro: Preparing protein structures," YouTube, 2024. Available: [Link]

-

T. L. T. et al., "PharmGKB summary: fluoropyrimidine pathways," PMC - NIH, 2011. Available: [Link]

-

ClinPGx, "Fluoropyrimidine Pathway, Pharmacodynamics," ClinPGx, N/A. Available: [Link]

-

D. B. Longley, D. P. Harkin, and P. G. Johnston, "5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES," Nature Reviews Cancer, 2003. Available: [Link]

-

J. L. Grem, "5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies," PMC - NIH, 2000. Available: [Link]

Sources

- 1. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New drug design with covalent modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 19. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Small molecules, particularly those featuring heterocyclic scaffolds such as pyrimidine, form the backbone of a vast array of therapeutic agents. Among these, 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine stands out as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structural motifs—a fluorinated pyrimidine ring linked to a chloromethylated phenyl group—necessitate a comprehensive analytical approach to ensure its identity, purity, and stability.

This in-depth technical guide provides a detailed exploration of the spectroscopic analysis of this compound, focusing on the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is to not only present the data but to also provide the underlying scientific rationale for the experimental choices and interpretation, thereby offering a practical and authoritative resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by a disubstituted pyrimidine ring and a para-substituted benzene ring. This seemingly simple arrangement gives rise to a nuanced spectroscopic signature that requires careful analysis.

Unveiling the Therapeutic Potential of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the scientific community to investigate the therapeutic potential of the novel compound, 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine. Based on its structural features, particularly the reactive chloromethyl group and the fluoropyrimidine core, we hypothesize that this molecule acts as a covalent inhibitor with significant therapeutic promise, likely in oncology. This document outlines a strategic, multi-pronged approach to identify and validate its molecular targets, elucidate its mechanism of action, and pave the way for its development as a next-generation therapeutic agent. We will detail robust, field-proven methodologies, including affinity purification-mass spectrometry (AP-MS) and the cellular thermal shift assay (CETSA), providing both the theoretical underpinnings and practical, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing cutting-edge therapeutic discovery.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] The incorporation of a fluorine atom at the 5-position of the pyrimidine ring, as seen in the widely used chemotherapeutic 5-fluorouracil (5-FU), can significantly modulate the compound's metabolic stability and biological activity.[4][5][6] The primary mechanism of action for fluoropyrimidines often involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[4][7]

The subject of this guide, this compound, possesses a unique combination of a 5-fluoropyrimidine core and a reactive chloromethylphenyl group. This chloromethyl moiety is a key structural alert, suggesting the compound likely functions as a covalent inhibitor. Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition.[8][9][10] This mode of action has seen a resurgence in drug discovery, with several approved covalent drugs demonstrating significant clinical success.[9]

Given these structural characteristics, we propose that this compound represents a promising candidate for targeted cancer therapy. This guide will lay out a logical and experimentally rigorous path to unlock its therapeutic potential.

Core Hypothesis and Strategic Overview

Our central hypothesis is that this compound acts as a covalent inhibitor, targeting key proteins in cellular pathways critical for cancer cell survival and proliferation. To test this hypothesis and identify these targets, we propose a two-phase experimental strategy:

-

Phase 1: Target Identification. This phase will employ unbiased, proteome-wide screening methods to identify the direct binding partners of the compound.

-

Phase 2: Target Validation and Mechanistic Elucidation. Once potential targets are identified, this phase will focus on confirming the interaction, understanding the functional consequences of target engagement, and elucidating the downstream signaling effects.

The following sections will provide in-depth technical details for each phase.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the cellular proteins that directly interact with this compound. We will leverage the compound's predicted covalent binding mechanism to design a robust target identification strategy using affinity purification coupled with mass spectrometry (AP-MS).[11][12][13][14][15]

Synthesis of an Affinity Probe

To perform AP-MS, a modified version of the parent compound, an "affinity probe," must be synthesized. This involves attaching a linker and a biotin tag to a non-essential position of the molecule. Structure-activity relationship (SAR) studies would ideally inform the point of attachment to minimize disruption of the compound's binding activity.[16][17]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The AP-MS workflow is a powerful technique for isolating and identifying protein binding partners from complex biological mixtures.[11][12][13]

Diagram of the AP-MS Workflow:

Caption: Workflow for target identification using AP-MS.

Detailed Protocol for AP-MS:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a panel of breast, colon, or lung cancer cell lines) to ~80% confluency.

-

Treat the cells with the biotinylated this compound probe at a predetermined optimal concentration and for an appropriate duration. Include a vehicle control (e.g., DMSO) and a competition control (co-incubation with an excess of the non-biotinylated parent compound).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its covalently bound protein targets.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and boiling).

-

-

Protein Digestion and Mass Spectrometry:

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a human protein database to identify the proteins.

-

Compare the protein lists from the probe-treated, vehicle control, and competition control samples. True targets should be significantly enriched in the probe-treated sample and their enrichment should be reduced in the competition control.

-

Table 1: Expected Outcome of AP-MS Data Analysis

| Condition | Expected Protein Hits | Rationale |

| Biotinylated Probe | Target Proteins + Non-specific Binders | Identifies all proteins pulled down by the probe. |

| Vehicle Control | Non-specific Binders | Identifies proteins that bind non-specifically to the beads. |

| Competition Control | Non-specific Binders | True targets will be outcompeted by the excess unlabeled compound, confirming specific binding. |

Phase 2: Target Validation and Mechanistic Studies

Following the identification of high-confidence candidate targets from the AP-MS screen, it is crucial to validate these interactions and investigate their functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.[18][19][20][21][22] The principle behind CETSA is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.[19][21][22]

Diagram of the CETSA Workflow: